molecular formula C7H15O8P B011155 5-Carbafructofuranose 6-phosphate CAS No. 101932-65-4

5-Carbafructofuranose 6-phosphate

Cat. No.: B011155
CAS No.: 101932-65-4
M. Wt: 258.16 g/mol
InChI Key: FPZOLXXZZKFHSH-JWXFUTCRSA-N
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Description

5-Carbafructofuranose 6-phosphate: is a chemical compound with the molecular formula C7H15O8P and a molecular weight of 258.16 g/mol It is a derivative of fructofuranose, where the oxygen atom in the furanose ring is replaced by a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbafructofuranose 6-phosphate typically involves multi-step organic synthesis techniques. One common method includes the cyclization of a suitable precursor, such as a cyclopentanetriol derivative, followed by phosphorylation. The reaction conditions often require the use of protecting groups to ensure selective phosphorylation at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Carbafructofuranose 6-phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group or other reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Carbafructofuranose 6-phosphate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying carbohydrate chemistry.

    Biology: The compound is studied for its potential role in metabolic pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Carbafructofuranose 6-phosphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing metabolic processes. The compound’s unique structure allows it to interact with enzymes in a manner distinct from other fructofuranose derivatives .

Comparison with Similar Compounds

Similar Compounds

    Fructose 6-phosphate: A key intermediate in glycolysis and gluconeogenesis.

    Glucose 6-phosphate: Another important metabolic intermediate involved in various biochemical pathways.

    Mannose 6-phosphate: Plays a role in glycoprotein synthesis and lysosomal enzyme targeting.

Uniqueness

5-Carbafructofuranose 6-phosphate is unique due to the replacement of the oxygen atom in the furanose ring with a carbon atom. This structural modification imparts different chemical and biological properties compared to its oxygen-containing counterparts, making it a valuable compound for specialized research applications .

Properties

IUPAC Name

[(1R,2R,3S,4S)-2,3,4-trihydroxy-4-(hydroxymethyl)cyclopentyl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O8P/c8-3-7(11)1-4(5(9)6(7)10)2-15-16(12,13)14/h4-6,8-11H,1-3H2,(H2,12,13,14)/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOLXXZZKFHSH-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1(CO)O)O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144391
Record name 5-Carbafructofuranose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101932-65-4
Record name 5-Carbafructofuranose 6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101932654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carbafructofuranose 6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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